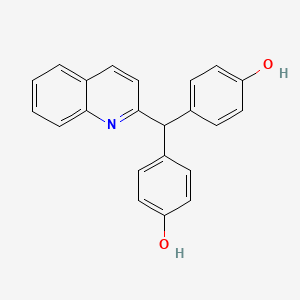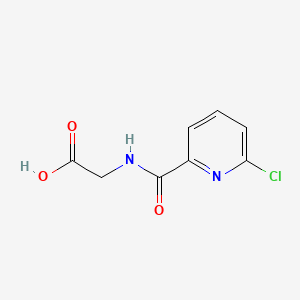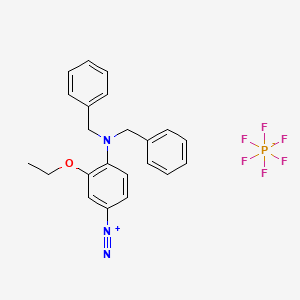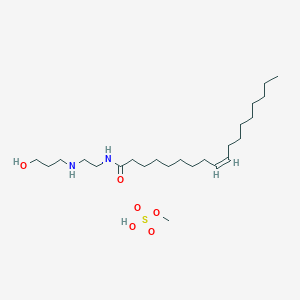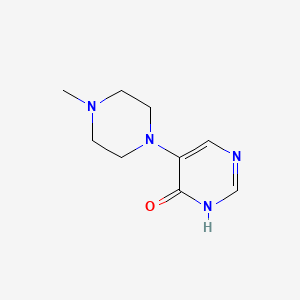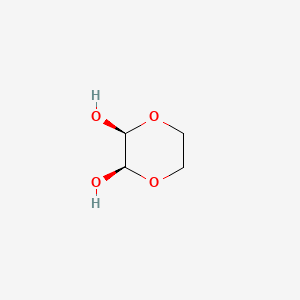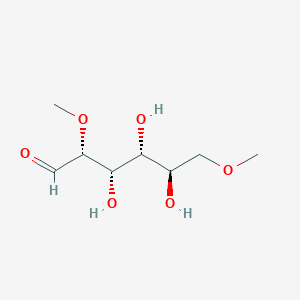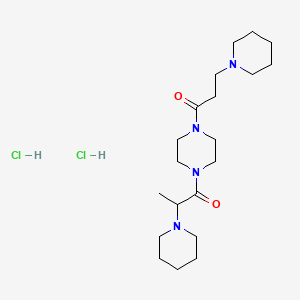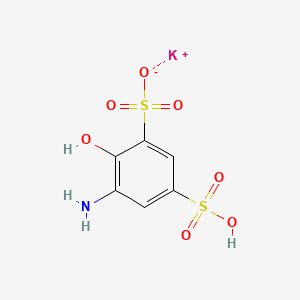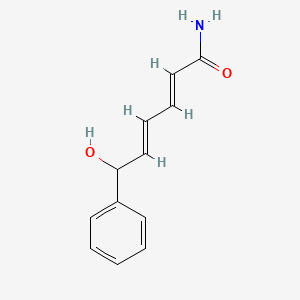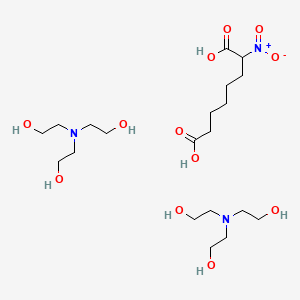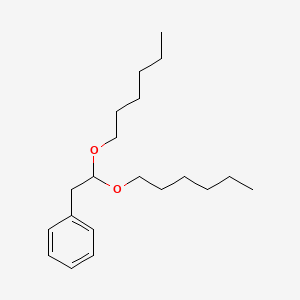
(2,2-Bis(hexyloxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Bis(hexyloxy)ethyl)benzene is an organic compound with the molecular formula C20H34O2 It is characterized by the presence of two hexyloxy groups attached to an ethyl group, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bis(hexyloxy)ethyl)benzene typically involves the reaction of benzene with 2,2-bis(hexyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the production process, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Bis(hexyloxy)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(2,2-Bis(hexyloxy)ethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,2-Bis(hexyloxy)ethyl)benzene involves its interaction with molecular targets and pathways. The hexyloxy groups and the benzene ring contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical and physiological processes, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Bis(methoxy)ethyl)benzene
- (2,2-Bis(ethoxy)ethyl)benzene
- (2,2-Bis(butyloxy)ethyl)benzene
Uniqueness
(2,2-Bis(hexyloxy)ethyl)benzene is unique due to its longer hexyloxy chains, which can impart different physical and chemical properties compared to its shorter-chain analogs. These properties may include altered solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where these characteristics are advantageous.
Propiedades
Número CAS |
93981-54-5 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
2,2-dihexoxyethylbenzene |
InChI |
InChI=1S/C20H34O2/c1-3-5-7-12-16-21-20(22-17-13-8-6-4-2)18-19-14-10-9-11-15-19/h9-11,14-15,20H,3-8,12-13,16-18H2,1-2H3 |
Clave InChI |
LAWXVKVDOJTUAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(CC1=CC=CC=C1)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)
